2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-(trifluoromethyl)pyridine
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Overview
Description
2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-(trifluoromethyl)pyridine is a complex organic compound with the molecular formula C15H13BrF3N3O and a molecular weight of 388.188 g/mol. This compound features a pyridine ring substituted with a bromopyridinyl group, a pyrrolidinyl group, and a trifluoromethyl group. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-(trifluoromethyl)pyridine involves several steps. One common synthetic route includes the following steps:
Formation of 3-Bromopyridine: This is achieved by bromination of pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reaction: The 3-bromopyridine is then coupled with a pyrrolidine derivative using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent like trifluoromethyl iodide (CF3I) under appropriate conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, using nucleophilic substitution reactions.
Scientific Research Applications
2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by acting as an agonist or antagonist, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-(trifluoromethyl)pyridine include:
3-Bromopyridine: A simpler analog used as a building block in organic synthesis.
2-Bromopyridine: Another isomer with different reactivity and applications.
3-(4-Bromopyridin-2-yl)propanenitrile: A related compound with a nitrile group, used in various chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for diverse applications.
Properties
IUPAC Name |
2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrF3N3O/c16-11-8-20-6-4-12(11)23-10-5-7-22(9-10)14-3-1-2-13(21-14)15(17,18)19/h1-4,6,8,10H,5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZPULCITBIZOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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